ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE
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Overview
Description
Ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoate ester, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can be compared with similar compounds such as:
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar furan ring but different functional groups, leading to distinct properties and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives:
Ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-4-31-25(29)18-8-6-17(7-9-18)22-12-10-20(32-22)14-19(15-26)24(28)27-21-11-5-16(2)13-23(21)30-3/h5-14H,4H2,1-3H3,(H,27,28)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRLTJZNGJYTCO-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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